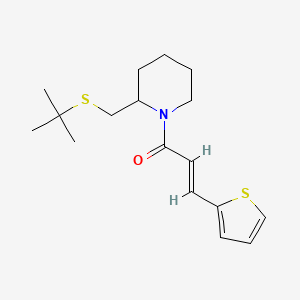

(E)-1-(2-((tert-butylthio)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Descripción

Propiedades

IUPAC Name |

(E)-1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NOS2/c1-17(2,3)21-13-14-7-4-5-11-18(14)16(19)10-9-15-8-6-12-20-15/h6,8-10,12,14H,4-5,7,11,13H2,1-3H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJRJPIVFJGOIO-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC1CCCCN1C(=O)C=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)SCC1CCCCN1C(=O)/C=C/C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-1-(2-((tert-butylthio)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic compound that belongs to the class of chalcones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, including its potential therapeutic applications and mechanisms of action based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is C17H25NOS2, with a molecular weight of 323.51 g/mol. The compound features a piperidine ring and a thiophene moiety, which are significant in contributing to its biological properties.

Antimicrobial Activity

Chalcone derivatives, including compounds similar to this compound, have been reported to exhibit antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, although specific data on this compound's efficacy is limited.

Anticancer Potential

Research into chalcone derivatives has suggested potential anticancer properties, primarily through mechanisms such as apoptosis induction and cell cycle arrest. Although direct studies on this compound are scarce, similar structures have shown promise in targeting cancer cells and inhibiting tumor growth .

Anti-inflammatory Effects

Chalcones are also recognized for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This activity makes them candidates for further investigation in inflammatory diseases .

While specific mechanisms for this compound have not been fully elucidated, chalcones generally interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. For instance, they may modulate the activity of kinases or transcription factors relevant to inflammation and cancer progression .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Activity | Similar chalcone derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria. |

| Anticancer Research | Compounds with similar structures demonstrated cytotoxic effects on various cancer cell lines through apoptosis induction. |

| Anti-inflammatory Studies | Chalcone derivatives reduced levels of TNF-alpha and IL-6 in vitro, suggesting potential for treating inflammatory conditions. |

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

The compound’s key structural differentiators include:

- Piperidine ring : Provides a nitrogen-containing heterocycle, enabling hydrogen bonding or ionic interactions.

- Thiophen-2-yl group : Aromatic heterocycle with sulfur, influencing π-π stacking and redox activity.

Table 1: Structural Comparison with Analogs

*Estimated based on structural formula.

Table 2: Functional Group Impact on Properties

Reactivity and Stability

- The tert-butylthio group’s electron-donating nature may stabilize the α,β-unsaturated ketone against nucleophilic attack compared to electron-withdrawing substituents (e.g., halogens) .

Q & A

Basic: What synthetic strategies are recommended for synthesizing (E)-1-(2-((tert-butylthio)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one?

Methodological Answer:

The synthesis of this compound involves multi-step reactions, leveraging its α,β-unsaturated carbonyl and heterocyclic moieties. A typical approach includes:

Piperidine Functionalization : Introduce the tert-butylthio-methyl group via nucleophilic substitution or thiol-ene chemistry.

Enone Formation : Use a Claisen-Schmidt condensation between a ketone (e.g., piperidinyl derivative) and a thiophene carbaldehyde under basic conditions (e.g., NaOH/EtOH).

Stereochemical Control : Ensure (E)-selectivity by optimizing reaction temperature and solvent polarity (e.g., anhydrous DMF or THF) .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.

Basic: How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

Methodological Answer:

- NMR : Use - and -NMR in deuterated solvents (CDCl or DMSO-d) to resolve signals from the piperidine, thiophene, and enone groups. 2D NMR (COSY, HSQC) helps assign stereochemistry and confirm the (E)-configuration of the double bond.

- IR : Identify carbonyl (C=O) stretches near 1670–1700 cm and thiophene C-S vibrations at 600–700 cm.

- MS : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns, distinguishing regioisomers .

Advanced: How can contradictions in crystallographic data (e.g., bond lengths, space groups) be resolved during structural refinement?

Methodological Answer:

- Software Tools : Use SHELXL for refinement, leveraging its robust algorithms for handling disordered atoms, twinning, or high thermal motion .

- Validation : Cross-check with the CIF validation report in PLATON or checkCIF to identify outliers in bond angles, R-factors, or electron density maps.

- Data Quality : Ensure high-resolution data (<1.0 Å) and apply constraints (e.g., AFIX for rigid groups) to stabilize refinement. For ambiguous cases, compare with structurally similar compounds in the Cambridge Structural Database .

Basic: What purification methods are most effective for isolating this compound?

Methodological Answer:

- Chromatography : Normal-phase silica gel chromatography with gradients of ethyl acetate/hexane (10–50%) effectively separates polar impurities.

- Recrystallization : Use solvent pairs like dichloromethane/hexane or ethanol/water to obtain high-purity crystals.

- HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve closely related isomers .

Advanced: How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological targets?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., α,β-unsaturated carbonyl for Michael additions) and frontier molecular orbitals for reactivity analysis.

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or GPCRs) based on structural analogs (e.g., thiophene-containing inhibitors) .

- Machine Learning : Train models on existing datasets (e.g., ChEMBL) to predict synthetic feasibility or ADMET properties .

Advanced: What experimental design strategies address low yield or reproducibility in multi-step synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, catalyst loading, solvent ratio). For example, a 3 factorial design can identify interactions between reaction time and base concentration.

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically.

- Scale-Up Protocols : Maintain consistent stirring rates and heating/cooling gradients to avoid kinetic bottlenecks .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Conduct reactions in a fume hood due to potential volatile organic solvents (e.g., DMF, THF).

- Waste Disposal : Quench reactive intermediates (e.g., thioureas) with aqueous NaHSO before disposal. Refer to NFPA/GHS guidelines for storage (e.g., away from ignition sources) .

Advanced: How can researchers analyze conflicting bioactivity data across different assay platforms?

Methodological Answer:

- Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC).

- Solubility Correction : Account for DMSO stock concentration effects using controls (e.g., <1% DMSO in cell-based assays).

- Meta-Analysis : Compare results with structurally related compounds (e.g., thiophene-prop-2-en-1-one derivatives) to identify trends in structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.